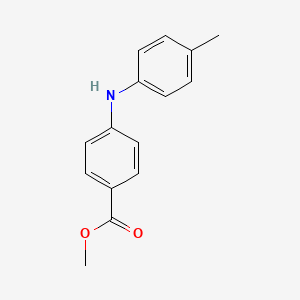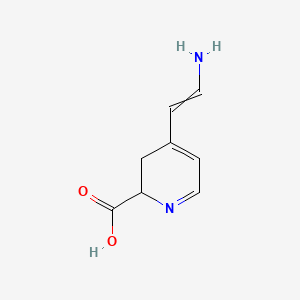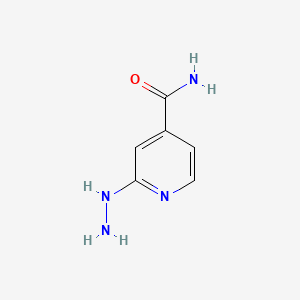
1-(4-氟苯基)-3-氧代-1,3-二氢异苯并呋喃-5-甲酰胺
描述
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using conventional heating or microwave irradiation techniques . The synthesis process usually involves multiple steps and requires precise control over reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques like scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance . These techniques provide detailed information about the molecular structure and the arrangement of atoms within the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve various pathways and mechanisms . These reactions can be influenced by factors like temperature, pressure, and the presence of catalysts .科学研究应用
细胞毒活性
- Deady 等人(2005 年)的一项研究合成了苯并[b][1,6]萘啶-(5H)酮的甲酰胺衍生物,发现类似于 2-(4-氟苯基) 衍生物的化合物对鼠 P388 白血病和刘易斯肺癌 (LLTC) 表现出有效的细胞毒性,一些化合物的 IC50 值 <10 nM (Deady, Rogers, Zhuang, Baguley, & Denny, 2005)。
合成中的重排
- Opatz 和 Ferenc(2006 年)描述了 3-氨基-4-(芳基氨基)-1H-异色满-1-酮的缩环重排,生成衍生物,包括 1-(芳基氨基)-3-氧代-1,3-二氢异苯并呋喃-1-甲酰胺,展示了重要的化学合成应用 (Opatz & Ferenc, 2006)。
抑制剂的开发
- Schroeder 等人(2009 年)发现取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺作为有效且选择性的 Met 激酶抑制剂,类似物 10 在口服给药后在 Met 依赖性 GTL-16 人胃癌异种移植模型中显示出完全的肿瘤抑制 (Schroeder et al., 2009)。
抗菌评估
- Talupur、Satheesh 和 Chandrasekhar(2021 年)对特定的甲酰胺进行了抗菌评估和对接研究,突出了此类化合物的抗菌潜力 (Talupur, Satheesh, & Chandrasekhar, 2021)。
抗肿瘤活性
- 刘等人(2016 年)和郝等人(2017 年)合成了特定的甲酰胺衍生物并对其进行了表征,这些衍生物对某些癌细胞系的增殖表现出明显有效的抑制作用 (Liu, Song, Tian, Zhang, Bai, & Wang, 2016) (Hao, Lu, Chen, Wang, Ding, & Liu, 2017)。
光物理性质
- Novanna、Kannadasan 和 Shanmugam(2020 年)探索了某些甲酰胺衍生物的光物理性质,表明在光学材料等领域具有潜在应用 (Novanna, Kannadasan, & Shanmugam, 2020)。
合成和结构表征
- Kelly 等人(2007 年)合成了 N-(二茂铁甲基)苯甲酰胺衍生物,提供了对类似化合物的合成和结构表征的见解 (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007)。
作用机制
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities . For instance, indole derivatives have been found to possess various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . These studies can provide insights into the potential bioavailability of “1-(4-Fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carboxamide”.
Result of Action
Similar compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of these compounds.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPFXMISWZNCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675908 | |
| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372941-46-3 | |
| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)




![2,2,2-Trifluoro-1-[2-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B564124.png)
![1H-4,7-Methanocyclopenta[c]pyridine](/img/structure/B564127.png)
![Benzo[d]thiazole-2,7-diamine](/img/structure/B564128.png)
![(E)-7-[(1S,2S,3S,5R)-3-(hexanoylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B564129.png)
![2H-[1,3]Thiazolo[5,4-g][1,4]benzoxazine](/img/structure/B564134.png)
![8-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B564136.png)
